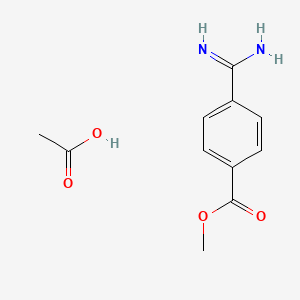

Methyl 4-carbamimidoylbenzoate acetate

Description

Properties

IUPAC Name |

acetic acid;methyl 4-carbamimidoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVVLNOOAWJSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC(=O)C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis often begins with methyl 4-cyanobenzoate or methyl 4-aminobenzoate derivatives, which can be prepared via:

Acylation and Esterification: Synthesis of methyl esters from the corresponding benzoic acids using methanol and acid catalysts such as sulfuric acid under reflux or microwave-assisted conditions to optimize yield (up to 98.7% conversion reported).

Nitrile Introduction: Cyanation reactions on aromatic ketones or esters using cyanide sources under controlled conditions to obtain the nitrile intermediate.

Conversion to Carbamimidoyl Group

The key transformation to the carbamimidoyl (amidine) group is achieved by:

Amidination of Nitriles: Treatment of the nitrile intermediate with suitable amidinating agents such as hydroxylamine derivatives or amidine salts under acidic or basic conditions.

Use of Guanidine or Related Reagents: Direct reaction of methyl 4-cyanobenzoate with guanidine or other amidine sources to yield methyl 4-carbamimidoylbenzoate.

Acetylation to Form Acetate

The acetate group can be introduced by acetylation of the amidine-containing intermediate using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

Alternatively, the acetate moiety can be introduced via esterification reactions if starting from the corresponding acid precursor.

Solvent and Reaction Conditions

Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used to dissolve intermediates and reagents effectively.

Temperature: Reactions are typically conducted at mild to moderate temperatures (room temperature to 60°C) to prevent decomposition of sensitive intermediates.

Catalysts: Acid catalysts like sulfuric acid for esterification, and bases such as triethylamine for amidination and acetylation steps, are employed to drive reactions to completion.

Purification: Crystallization, recrystallization, or chromatographic techniques are used to isolate and purify the final product.

Representative Preparation Protocol (Summarized)

Analytical and Quality Control Data

- NMR Spectroscopy: Confirms the presence of amidine and ester groups via characteristic chemical shifts.

- Mass Spectrometry: Confirms molecular weight (238.24 g/mol).

- Solubility: Soluble in DMSO, methanol, and other polar solvents; stability enhanced by storage at 2-8°C or below.

- Purity: Typically >98% after purification.

Research Findings and Optimization Notes

- Maintaining clear solutions during solvent addition is critical to avoid precipitation and incomplete reactions.

- Ultrasonic baths and mild heating (37°C) can improve solubility and reaction kinetics without degrading the compound.

- Avoid repeated freeze-thaw cycles to preserve compound integrity; store aliquots separately at -80°C for long-term use.

- Microwave-assisted esterification significantly enhances the reaction rate and yield of methyl esters, which are crucial intermediates in this synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Solvent | DMF, DMSO, Acetonitrile | Solubility and reaction efficiency |

| Temperature | 25–60°C | Reaction rate and product stability |

| Catalyst (esterification) | Sulfuric acid (4% w/w) | Drives esterification to completion |

| Reaction Time | 20–30 minutes (microwave) | Optimized for high conversion |

| Storage Temperature | 2–8°C (short term), -80°C (long term) | Maintains compound stability |

| Purity | >98% | Ensures reproducibility and research validity |

This detailed synthesis overview provides a robust foundation for preparing this compound with high purity and yield, suitable for research applications. The methods combine classical organic synthesis with modern optimization techniques such as microwave-assisted reactions and solvent management to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamimidoylbenzoate acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Alcohols, amines, thiols

Major Products Formed

Oxidation: 4-carbamimidoylbenzoic acid

Reduction: Methyl 4-aminobenzoate

Substitution: Various esters and amides depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Methyl 4-carbamimidoylbenzoate acetate is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

- Inhibitory Activity : Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes, making it a candidate for drug development targeting metabolic pathways involved in diseases such as cancer and diabetes.

Synthesis of Bioactive Compounds

This compound serves as a synthetic building block for creating more complex molecules with biological activity. Its derivatives have been explored in the synthesis of:

- Anticancer Agents : Research has shown that modifications of this compound can lead to compounds with enhanced anticancer properties.

- Antimicrobial Agents : Some derivatives demonstrate significant antimicrobial activity, suggesting potential applications in treating infections.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives inhibited tumor growth in vitro and in vivo, demonstrating promising therapeutic potential.

Case Study 2: Antimicrobial Properties

In another study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their antimicrobial efficacy against various bacterial strains. The results showed significant inhibition, suggesting its utility as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of Methyl 4-carbamimidoylbenzoate acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes and receptors involved in metabolic and signaling pathways

Pathways: The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Structural and Functional Differences

Amidine vs. Amine/Acetamido Groups: The amidine group in this compound is a strong base (pKa ~12.5), enabling interactions with acidic residues in biological targets. In contrast, the primary amine in (S)-Methyl 4-(1-aminoethyl)benzoate (pKa ~10.5) and the acetamido group in Methyl 4-acetamido-2-hydroxybenzoate (neutral at physiological pH) exhibit weaker basicity .

Counterion Effects :

- The acetate counterion in the target compound improves solubility in polar aprotic solvents (e.g., DMSO), whereas the hydrochloride salt (CAS 42823-73-4) is more stable but less soluble in organic media .

Substituent Position and Reactivity :

- Methyl 4-acetamido-2-hydroxybenzoate features a hydroxyl group at the ortho position, enabling regioselective reactions (e.g., halogenation) that are absent in the para-substituted amidine derivatives .

Biological Activity

Methyl 4-carbamimidoylbenzoate acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant effects. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of benzoate derivatives, characterized by the presence of a carbamimidoyl group. Its molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 220.23 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical metrics for evaluating antimicrobial efficacy.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

The compound showed lower MIC and MBC values compared to standard antibiotics such as ampicillin and chloramphenicol, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro using various cancer cell lines. Notably, studies have reported its cytotoxic effects against liver (HepG2) and breast carcinoma cells.

Case Study: HepG2 Cell Line

In a study assessing the cytotoxicity of this compound on HepG2 cells, the following results were observed:

- IC50 Value : 3.57 ± 0.1 µM

- Comparison with Adriamycin : The compound exhibited greater cytotoxicity than Adriamycin (IC50 = 4.50 ± 0.2 µM), suggesting a promising therapeutic index .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays including DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity Results

| Assay Type | % Radical Scavenging |

|---|---|

| DPPH | 96% |

| ABTS | 92% |

These results indicate that the compound possesses strong antioxidant activity comparable to that of vitamin C .

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and microbial resistance mechanisms. The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-carbamimidoylbenzoate acetate, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 4-carbamimidoylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or coupling reactions using activating agents like DCC. Key variables include reaction temperature (optimized at 60–80°C), solvent choice (anhydrous conditions to avoid hydrolysis), and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) improves purity. Reaction monitoring via TLC or HPLC ensures minimal byproduct formation .

Q. What spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester and amidoxime groups, with characteristic shifts (e.g., methyl ester at ~3.8 ppm, amidoxime protons at 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₁H₁₄N₂O₄⁺, m/z 238.2399).

- Computational Analysis : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding interactions, aligning with experimental data from crystallography or IR spectroscopy .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 30 days for 6 months. Thermogravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects phase transitions. The acetate group’s hygroscopicity may necessitate desiccant-containing storage .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize byproducts during amidoxime formation?

- Methodological Answer :

- pH Control : Maintain a pH of 8–9 using sodium bicarbonate to stabilize the amidoxime intermediate.

- Temperature Gradients : Stepwise heating (e.g., 0°C → 20°C over 2 hours) reduces side reactions like over-oxidation.

- Stoichiometric Ratios : Use a 1.2:1 molar ratio of hydroxylamine to precursor to ensure complete conversion.

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., nitro or cyano derivatives) and adjust conditions accordingly .

Q. What computational strategies predict the compound’s interaction with serine proteases or other enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses within enzyme active sites (e.g., trypsin-like proteases). Focus on hydrogen bonds between the amidoxime group and catalytic serine residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd), corroborating computational predictions .

Q. How does the compound’s topological polar surface area (TPSA) influence its solubility and membrane permeability?

- Methodological Answer :

- TPSA Calculation : Use tools like Molinspiration to derive TPSA (114 Ų), correlating with low intestinal absorption (e.g., Caco-2 cell assays).

- Solubility Studies : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method.

- Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration, critical for CNS-targeted drug design .

Data Contradictions and Resolution

- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 70–90%) may stem from purification methods. Replicate protocols using identical solvent systems (e.g., ethyl acetate for recrystallization) and characterize intermediates via IR to isolate critical steps .

- Stability Data : Conflicting storage recommendations (room temperature vs. 4°C) likely reflect batch-specific impurities. Conduct forced degradation studies (e.g., UV exposure, oxidative stress) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.